Ifenprodil

Catalog No.
S004181
CAS No.
23210-56-2
M.F
C21H27NO2
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ifenprodil

CAS Number

23210-56-2

Product Name

Ifenprodil

IUPAC Name

4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3

InChI Key

UYNVMODNBIQBMV-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3

Synonyms

2-(4-benzylpiperidino)-1-(4-hydroxyphenyl)-2-methyl-1-ethanol, 4-benzyl-alpha-(p-hydroxyphenyl)-beta-methyl-1-piperidineethanol, 61 91 RC, ifenprodil, ifenprodil hydrochloride, ifenprodil hydrochloride, (+-)-isomer, ifenprodil tartrate, ifenprodil tartrate (1:1), (R*,S*)-(+-)-(R-(R*,R*))-isomer, ifenprodil tartrate (1:1), (R-(R*,R*))-isomer, ifenprodil tartrate (2:1), (R-(R*,R*))-isomer, ifenprodil, (R*,S*)-(+-)-isomer, ifenprodil, tartrate(R-(R*,R*))-isomer, Vadilex

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3

Description

The exact mass of the compound Ifenprodil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Addiction Treatment

Source

[1] Ifenprodil for the treatment of methamphetamine use disorder: An exploratory, randomized, double-blind, placebo-controlled trial - PubMed ()

Cancer Treatment

Recent research suggests Ifenprodil may have anti-tumor properties. A study published in Clinical Pharmacology: Advances and Applications found that Ifenprodil significantly reduced tumor size in a mouse model of pancreatic cancer [2]. This promising finding has led to calls for further investigation into Ifenprodil's potential as a cancer treatment.

Source

Algernon Pharmaceuticals Launches Pancreatic Cancer Clinical Research Program with Ifenprodil | BioSpace ()

Ifenprodil is a cerebral vasodilator that primarily acts as an antagonist of the N-methyl-D-aspartate receptor, specifically targeting receptors containing the GluN1 and GluN2B subunits. It is chemically classified as a substituted phenethylamine and β-hydroxyamphetamine derivative, with the molecular formula C21H27NO2 and a molar mass of approximately 325.452 g/mol . The compound is marketed under various brand names, including Cerocral, Dilvax, and Vadilex .

Ifenprodil functions by binding at the inter-subunit interface of the GluN1 and GluN2B subunits of the N-methyl-D-aspartate receptor, acting as a non-competitive antagonist . Its mechanism involves an increase in proton inhibition of these receptors, which contributes to its unique pharmacological profile. The binding site for ifenprodil is believed to reside within the R1/R2 domain of the NR1 subunit .

Ifenprodil exhibits several biological activities:

  • Neuroprotective Effects: It has shown potential in protecting against neuronal damage in various models of neurodegeneration and stroke.
  • Anticonvulsant Properties: Ifenprodil has demonstrated efficacy in reducing seizures in animal models induced by various stimuli .
  • Anti-inflammatory Effects: The compound may exert anti-inflammatory actions through interactions with NMDA and sigma-1 receptors .
  • Potential Psychiatric

The synthesis of ifenprodil involves several steps that typically include:

  • Formation of the Phenolic Structure: Starting from appropriate phenolic precursors.
  • Alkylation: Introducing the piperidine moiety through alkylation reactions.
  • Hydroxylation: The introduction of hydroxyl groups at specific positions to achieve the desired pharmacological activity.

Recent studies have also explored stereoisomers of ifenprodil, focusing on their absolute configuration and biological activity .

Ifenprodil has been investigated for various applications:

  • Cerebral Vasodilation: Used clinically in some countries to enhance cerebral blood flow.
  • Neurological Disorders: Potential use in treating conditions like Parkinson's disease and epilepsy.
  • COVID-19 Treatment: Currently undergoing clinical trials for its efficacy against SARS-CoV-2 infection .

Ifenprodil interacts with multiple receptor systems beyond NMDA receptors:

  • G-protein-coupled Receptors: It influences G-protein-coupled inwardly rectifying potassium channels (GIRK) and interacts with α1-adrenergic and serotonin receptors .
  • Immunomodulation: Studies have shown that ifenprodil can mitigate cytokine storms in viral infections like H5N1 influenza, suggesting potential utility in managing inflammatory responses during infections .

Ifenprodil shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameClassKey MechanismUnique Features
TraxoprodilNMDA receptor antagonistSelective for GluN2B subunitUsed primarily in research settings
MemantineNMDA receptor antagonistNon-competitive antagonistApproved for Alzheimer's disease
KetamineNMDA receptor antagonistNon-selective NMDA antagonistRapid antidepressant effects
DextromethorphanNMDA receptor antagonistAntitussive agent with NMDA antagonismPrimarily used as a cough suppressant

Ifenprodil's selectivity for the GluN2B subunit distinguishes it from other NMDA antagonists, making it particularly useful in research and potential therapeutic applications targeting specific neurological pathways .

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

325.204179104 g/mol

Monoisotopic Mass

325.204179104 g/mol

Heavy Atom Count

24

Melting Point

114.0 °C

UNII

R8OE3P6O5S

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Ifenprodil is an orally bioavailable, N-methyl-D-aspartate (NMDA) receptor antagonist, with potential central nervous system (CNS) stimulating, neuroprotective, anti-inflammatory and anti-fibrotic activities. Upon administration, ifenprodil targets, binds to and inhibits glutamanergic NMDA receptors (NMDARs), specifically the glycine-binding NMDA receptor subunit 1 (GluN1) and 2 (glutamate-binding NMDA receptor subunit 2; NMDA-type subunit 2B; GluN2B), thereby preventing NMDAR signaling. This inhibits neuronal excitotoxicity, and thereby potentially enhancing cognitive function. Additionally, ifenprodil inhibits G protein-coupled inwardly-rectifying potassium (GIRK) channels, and interacts with alpha1 adrenergic, serotonin, and activates sigma receptors. Ifenprodil exerts its anti-inflammatory effect through its effect on NMDA and possibly sigma-1 receptors. Although the exact mechanism has not fully been elucidated, this agent reduces the infiltration of neutrophils and T-cells into the lungs and prevents the release of pro-inflammatory cytokines. This may result in the reduction of the lung inflammatory response, inhibit fibrosis in the lungs and may reduce the severity of cough. NMDA receptors are multimeric ionotropic glutamate receptors composed of four subunits and are expressed on various cells and organs, such as in the brain, lungs, and on T-cells and neutrophils.

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

ATC Code

C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AX - Other peripheral vasodilators
C04AX28 - Ifenprodil

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Irritant

Other CAS

23210-56-2
23210-58-4

Wikipedia

Ifenprodil

Dates

Modify: 2023-09-12

Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity

Elena Bechthold, Julian A Schreiber, Kirstin Lehmkuhl, Bastian Frehland, Dirk Schepmann, Freddy A Bernal, Constantin Daniliuc, Inés Álvarez, Cristina Val Garcia, Thomas J Schmidt, Guiscard Seebohm, Bernhard Wünsch
PMID: 33426889   DOI: 10.1021/acs.jmedchem.0c01912

Abstract

Ifenprodil (
) is a potent GluN2B-selective
-methyl-d-aspartate (NMDA) receptor antagonist that is used as a cerebral vasodilator and has been examined in clinical trials for the treatment of drug addiction, idiopathic pulmonary fibrosis, and COVID-19. To correlate biological data with configuration, all four ifenprodil stereoisomers were prepared by diastereoselective reduction and subsequent separation of enantiomers by chiral HPLC. The absolute configuration of ifenprodil stereoisomers was determined by X-ray crystal structure analysis of (1
,2
)-
and (1
,2
)-
. GluN2B affinity, ion channel inhibitory activity, and selectivity over α, σ, and 5-HT receptors were evaluated. (1
,2
)-Ifenprodil ((1
,2
)-
) showed the highest affinity toward GluN2B-NMDA receptors (
= 5.8 nM) and high inhibition of ion flux in two-electrode voltage clamp experiments (IC
= 223 nM). Whereas the configuration did not influence considerably the GluN2B-NMDA receptor binding, (1
)-configuration is crucial for elevated inhibitory activity. (1
,2
)-Configured ifenprodil (1
,2
)-
exhibited high selectivity for GluN2B-NMDA receptors over adrenergic, serotonergic, and σ
receptors.


[Clinical study of GIRK channel inhibitors as candidate medicines for drug dependence]

Hiroko Kotajima-Murakami, Kazutaka Ikeda
PMID: 32378628   DOI: 10.1254/fpj.19134

Abstract

Recently, topics related to substance dependence and behavioral addiction have been reported through the media. Therapeutic treatment for substance dependence and behavioral addiction is one of the challenges in a clinical practice. This is because there is no therapeutic treatment for a complete cure, and reuses and repetitive hospitalization occur in patients. Therefore, it is an urgent need to develop new treatments for substance dependence and behavioral addiction. In the present review, we outline associations between dependence and G-protein-activated inwardly rectifying potassium (GIRK) channels which we focus on as therapeutic targets, and introduce ongoing clinical study using an inhibitor of GIRK channels. Previous studies including animals and patients have accumulated the results that GIRK channels have a key role for mediating signals from addictive substances. GIRK channels are expressed in various rodent brain regions including the reward system. The activation of G protein-coupled receptors (GPCRs) that activates GIRK channels through G-protein βγ subunits and activated GIRK channels contribute to control of neuronal excitability. Pretreatment with ifenprodil that is one of the GIRK channel blockers suppressed addictive substance-induced behaviors in animals. Ifenprodil is safe and broadly used as a cerebral circulation/metabolism ameliorator that is covered by medical insurance in Japan. The authors reported that ifenprodil treatment for 3 months decreased alcohol use scores in patients with alcohol dependence compared with patients who received the control medication. We currently conduct a clinical trial to investigate the outcomes of ifenprodil treatment for methamphetamine dependence. In the future, we will expand clinical studies using ifenprodil for patients with other substance dependence and behavioral addiction.


Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats

Yamin Yao, Peijun Ju, Hongmei Liu, Xiaohui Wu, Zhiang Niu, Yuncheng Zhu, Chen Zhang, Yiru Fang
PMID: 32130432   DOI: 10.1007/s00213-020-05469-0

Abstract

The rapid-onset and long-lasting antidepressant properties of ketamine have prompted investigations into a variety of agents that target N-methyl-D-aspartate receptors (NMDARs) for the treatment of major depressive disorder (MDD). According to the literature, ifenprodil (a GluN2B-containing NMDAR antagonist) can potentiate the antidepressant-like effects of certain antidepressant drugs in mice. Here, we report that a single injection of ifenprodil (3 mg/kg, intraperitoneally (i.p.)) was sufficient to provoke rapid antidepressant-like effects in chronic unpredictable mild stress (CUMS) rats. Moreover, ifenprodil activated mTOR signaling and reversed the CUMS-induced elevation of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the hippocampus after acute administration. Unfortunately, in our study, ifenprodil had no influence on corticosterone levels in the plasma. Our data indicate that ifenprodil per se might exert antidepressant-like effects by modulating neuroplasticity and inflammatory processes rather than the typical hormonal factors affected by stressors.
To explore the potential rapid antidepressant-like effects and mechanisms of ifenprodil, a GluN2B subunit-selective NMDAR antagonist.
Male Sprague-Dawley rats were used in 3 separate experiments. In experiment 1, we used the forced swim test (FST) and sucrose preference test (SPT) to identify the rapid antidepressant-like effects of ifenprodil in chronic unpredictable mild stress (CUMS) rats after acute administration. In experiment 2, we assessed neurochemical changes involved in synaptic plasticity within the hippocampus of CUMS rats. In experiment 3, we assessed the levels of corticosterone in the plasma and proinflammatory cytokines in the hippocampus in CUMS rats after ifenprodil treatment.
Ifenprodil rapidly ameliorated depressive-like behaviors in the FST and SPT, activated mTOR signaling, dephosphorylated eukaryotic elongation factor 2, enhanced BDNF expression, and promoted the synthesis of the synaptic protein GluA1 synthesis after acute administration. Moreover, ifenprodil reversed the CUMS-induced elevation of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the hippocampus after acute administration. Unfortunately, ifenprodil had no influence on corticosterone levels in the plasma in our study.
Our data indicate that ifenprodil per se might exert antidepressant-like effects through its effects on neuroplasticity and inflammatory processes rather than the typical hormonal factors affected by stressors.


Postsynaptic GluN2B-containing NMDA receptors contribute to long-term depression induction in medial vestibular nucleus neurons of juvenile rats

Yan-Hai Li, Youjun Li, Liang Zheng, Jue Wang
PMID: 31809803   DOI: 10.1016/j.neulet.2019.134674

Abstract

Medial vestibular nucleus (MVN) neurons are involved in the regulation of eye movements to endure the stability of the image during head movement, and play a critical role in plasticity of the vestibulo-ocular reflex (VOR) during the juvenile period. We have previously shown that the long-term depression (LTD) of synaptic transmission was induced by high frequency stimulation (HFS) and blocked by N-methyl-D-aspartate (NMDA) receptor antagonist D-APV at the vestibular afferent synapses of type-B MVN neurons. In the present study, we used whole-cell patch-clamp recordings in vitro to investigate the subunit composition of these NMDA receptors in the induction of LTD in MVN slices from postnatal 13-16 day rats. We found that LTD induced in type-B neurons of the rat MVN with HFS was blocked by Ro 25-6981, a specific antagonist for GluN2B-containing NMDA receptors. Moreover, the other selective GluN2B-containing NMDA receptor antagonist (ifenprodil) also prevented the induction of LTD. However, bath application of the GluN2A-containing NMDA receptor antagonists (Zn
and TCN 201) had no influence on the induction of LTD. Similar results were obtained by exogenously applied two GluN2C/GluN2D-preferring NMDA receptor antagonists (PPDA and UBP 141). Furthermore, presynaptic NMDA receptor subunits are not necessary for vestibular LTD. These results suggest that the induction of LTD by HFS in vestibular afferent synapses of type-B MVN neurons requires postsynaptic GluN2B-containing NMDA receptors, but not GluN2A-containing NMDA receptors or GluN2C/GluN2D-containing NMDA receptors.


Suppression of Cerebral Ischemia/Reperfusion Injury by Efficient Release of Encapsulated Ifenprodil From Liposomes Under Weakly Acidic pH Conditions

Takashi Kikuchi, Tatsuya Fukuta, Yurika Agato, Yosuke Yanagida, Takayuki Ishii, Hiroyuki Koide, Kosuke Shimizu, Naoto Oku, Tomohiro Asai
PMID: 31520645   DOI: 10.1016/j.xphs.2019.09.006

Abstract

Although N-methyl-d-aspartate receptor antagonists are hopeful therapeutic agents against cerebral ischemia/reperfusion (I/R) injury, effective approaches are needed to allow such agents to pass through the blood-brain barrier, thus increasing bioavailability of the antagonists to realize secure treatment. We previously demonstrated the usefulness of liposomal delivery of neuroprotectants via spaces between the disrupted blood-brain barrier induced after cerebral I/R. In the present study, a liposomal formulation of an N-methyl-d-aspartate receptor antagonist, ifenprodil, was newly designed; and the potential of liposomal ifenprodil was evaluated in transient middle cerebral artery occlusion rats. Ifenprodil was encapsulated into liposomes by a remote loading method using pH gradient between internal and external water phases of liposomes, focusing on differences of its solubility in water depending on pH. The encapsulated ifenprodil could be quickly released from the liposomes in vitro under a weakly acidic pH condition, which is a distinctive condition after cerebral I/R. Liposomal ifenprodil treatment significantly alleviated I/R-induced increase in permeability of the BBB by inhibiting superoxide anion production, resulting in ameliorating ischemic brain damage. Taken together, these results suggest that Ifen-Lip could become a hopeful neuroprotectant for cerebral I/R injury via efficient release of the encapsulated ifenprodil under weakly acidic pH conditions.


Ifenprodil Attenuates Methamphetamine-Induced Behavioral Sensitization Through the GluN2B-PP2A-AKT Cascade in the Dorsal Striatum of Mice

Gang Chen, Tao Li, Jing Xiao, Jing Wang, Qing Shang, Hongyan Qian, Chuchu Qiao, Ping Zhang, Teng Chen, Xinshe Liu
PMID: 31981057   DOI: 10.1007/s11064-020-02966-8

Abstract

Drug addiction can be described as a chronic and relapsing brain disease. Behavioral sensitization is believed to share similar mechanisms with relapse. Our previous studies have demonstrated that ifenprodil could attenuate methamphetamine (METH)-induced behavioral sensitization. However, the mechanism underlying this process has not been fully investigated. Protein phosphatase 2A (PP2A) is a conserved serine/threonine protein phosphatase that has been linked to many neurological diseases; however, there are few reports about PP2A in the context of drug addiction. In this study, we measured the level of phosphorylated (p-) GluN2B (Serine; Ser 1303), PP2A/B (a regulatory subunit of PP2A), and PP2A/C (a catalytic subunit of PP2A) in different brain regions such as the prefrontal cortex (PFc), nucleus accumbens (NAc), dorsal striatum (DS), and hippocampus (Hip). We also used ifenprodil, a selective antagonist of GluN2B to clarify the relationship between GluN2B and PP2A. The results showed that METH increased the level of p-GluN2B (Ser 1303) and PP2A/B in the DS and ifenprodil blocked this increase. We further examined the interaction between PP2A/B and PP2A/C in the DS and found that METH treatment increased the interaction between PP2A/B and PP2A/C, which was also blocked by ifenprodil. Then, we explored the pathway downstream of PP2A in the DS and found that p-AKT (Threonine; Thr 308) but not p-AKT (Ser 473) was dephosphorylated by PP2A. Taken together, these results indicated that the GluN2B-PP2A-AKT cascade was involved in METH-induced behavioral sensitization.


Direct administration of ifenprodil and citalopram into the nucleus accumbens inhibits cue-induced nicotine seeking and associated glutamatergic plasticity

Jonna M Leyrer-Jackson, Jose A Piña, Joseph McCallum, M Foster Olive, Cassandra D Gipson
PMID: 32591928   DOI: 10.1007/s00429-020-02103-9

Abstract

Nicotine use disorder has been associated with glutamatergic alterations within the basal ganglia that might contribute to relapse. Specifically, initiation of cue-induced nicotine seeking produces rapid, transient synaptic potentiation (t-SP) in nucleus accumbens core (NAcore) medium spiny neurons (MSNs), defined as increases in spine head diameter and AMPA to NMDA current ratios (A/N). Ifenprodil, which inhibits nicotine reinstatement when administered systemically, antagonizes GluN2B-containing NMDA receptors, has affinity for serotonin receptors, and blocks serotonin transporters (SERT). The mechanisms underlying its therapeutic efficacy, however, remain unknown. Using pharmacological and genetic approaches, the current study examined the role of NAcore GluN2B receptors as well as SERT in mediating cue-induced nicotine seeking and associated MSN structure and physiology. Prior to reinstatement, rats received intra-NAcore injections of either ifenprodil, citalopram or artificial cerebral spinal fluid (15 min prior), or GluN2B or control siRNAs (3 consecutive days prior). Rats were sacrificed after a 15-min cue-induced reinstatement session for dendritic spine analysis, western blotting or whole-cell electrophysiology. Intra-NAcore ifenprodil blocked nicotine-seeking behavior and promoted a higher frequency of shorter spines on MSN dendrites. However, a decrease in membrane-bound GluN2B receptor expression did not prevent cue-induced nicotine seeking or associated MSN cell physiology. Interestingly, intra-NAcore citalopram, an SSRI, prevented cue-induced nicotine seeking. Together, these results indicate that the therapeutic effects of ifenprodil on cue-induced nicotine seeking may, in part, be due to its actions at SERT rather than GluN2B, which may be specific to nicotine-seeking as opposed to other drugs of abuse.


Functional and pharmacological properties of triheteromeric GluN1/2B/2D NMDA receptors

Feng Yi, Subhrajit Bhattacharya, Charles M Thompson, Stephen F Traynelis, Kasper B Hansen
PMID: 31541561   DOI: 10.1113/JP278168

Abstract

Triheteromeric NMDA receptors contain two GluN1 and two distinct GluN2 subunits and mediate excitatory neurotransmission in the CNS. Triheteromeric GluN1/2B/2D receptors have functional properties intermediate to those of diheteromeric GluN1/2B and GluN1/2D receptors. GluN1/2B/2D receptors are more sensitive to channel blockade by ketamine and memantine compared to GluN1/2B receptors in the presence of physiological Mg
. GluN2B-selective antagonists produce robust inhibition of GluN1/2B/2D receptors, and the GluN2B-selective positive allosteric modulator spermine enhances responses from GluN1/2B/2D but not GluN1/2A/2B receptors. These insights into the properties of triheteromeric GluN1/2B/2D receptors are necessary to appreciate their physiological roles in neural circuit function and the actions of therapeutic agents targeting NMDA receptors.
Triheteromeric NMDA-type glutamate receptors that contain two GluN1 and two different GluN2 subunits contribute to excitatory neurotransmission in the adult CNS. In the present study, we report properties of the triheteromeric GluN1/2B/2D NMDA receptor subtype that is expressed in distinct neuronal populations throughout the CNS. We show that neither GluN2B, nor GluN2D dominate the functional properties of GluN1/2B/2D receptors because agonist potencies, open probability and the glutamate deactivation time course of GluN1/2B/2D receptors are intermediate to those of diheteromeric GluN1/2B and GluN1/2D receptors. Furthermore, channel blockade of GluN1/2B/2D by extracellular Mg
is intermediate compared to GluN1/2B and GluN1/2D, although GluN1/2B/2D is more sensitive to blockade by ketamine and memantine compared to GluN1/2B in the presence of physiological Mg
. Subunit-selective allosteric modulators have distinct activity at GluN1/2B/2D receptors, including GluN2B-selective antagonists, ifenprodil, EVT-101 and CP-101-606, which inhibit with similar potencies but with different efficacies at GluN1/2B/2D (∼65% inhibition) compared to GluN1/2B (∼95% inhibition). Furthermore, the GluN2B-selective positive allosteric modulator spermine enhances responses from GluN1/2B/2D but not GluN1/2A/2B receptors. We show that these key features of allosteric modulation of recombinant GluN1/2B/2D receptors are also observed for NMDA receptors in hippocampal interneurons but not CA1 pyramidal cells, which is consistent with the expression of GluN1/2B/2D receptors in interneurons and GluN1/2A/2B receptors in pyramidal cells. Altogether, we uncover previously unknown functional and pharmacological properties of triheteromeric GluN1/2B/2D receptors that can facilitate advances in our understanding of their physiological roles in neural circuit function and therapeutic drug actions.


A Conantokin Peptide Con-T[M8Q] Inhibits Morphine Dependence with High Potency and Low Side Effects

Zhuguo Liu, Zheng Yu, Shuo Yu, Cui Zhu, Mingxin Dong, Wenxiang Mao, Jie Hu, Mary Prorok, Ruibin Su, Qiuyun Dai
PMID: 33478061   DOI: 10.3390/md19010044

Abstract

-methyl-D-aspartate receptor (NMDAR) antagonists have been found to be effective to inhibit morphine dependence. However, the discovery of the selective antagonist for NMDAR GluN2B with low side-effects still remains challenging. In the present study, we report a selective NMDAR GluN2B antagonist con-T[M8Q](a conantokin-T variant) that potently inhibits the naloxone-induced jumping and conditioned place preference of morphine-dependent mice at nmol/kg level, 100-fold higher than ifenprodil, a classical NMDAR NR2B antagonist. Con-T[M8Q] displays no significant impacts on coordinated locomotion function, spontaneous locomotor activity, and spatial memory mice motor function at the dose used. Further molecular mechanism experiments demonstrate that con-T[M8Q] effectively inhibited the transcription and expression levels of signaling molecules related to NMDAR NR2B subunit in hippocampus, including NR2B, p-NR2B, CaMKII-α, CaMKII-β, CaMKIV, pERK, and c-fos. The high efficacy and low side effects of con-T[M8Q] make it a good lead compound for the treatment of opiate dependence and for the reduction of morphine usage.


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